molecular formula C16H18F3N3O3S B2430476 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-53-4

1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2430476
CAS No.: 2097913-53-4
M. Wt: 389.39
InChI Key: OCMYRLARPSASKS-UHFFFAOYSA-N
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Description

1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a potent and selective small-molecule inhibitor of TRIM37 (Tripartite Motif Containing 37), an E3 ubiquitin ligase. Dysregulation of TRIM37 is implicated in oncogenesis, particularly in breast cancer and neuroblastoma , where it promotes proliferation and is associated with poor patient prognosis. This compound functions by directly binding to TRIM37, thereby inhibiting its ubiquitin ligase activity. This inhibition leads to the stabilization of TRIM37 substrates and disrupts its oncogenic signaling pathways. In research settings, it is a critical tool for elucidating the precise molecular mechanisms of TRIM37 in tumor biology, including its role in cell cycle progression and survival. The primary research value of this inhibitor lies in its ability to probe TRIM37 as a potential therapeutic target, enabling studies on tumor growth inhibition and providing a foundation for the development of novel targeted cancer therapies. Its use is confined to in vitro and in vivo preclinical investigations to validate TRIM37's function and assess the translational potential of its inhibition.

Properties

IUPAC Name

1-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c17-16(18,19)10-22-14(24)9-21(15(22)25)11-3-5-20(6-4-11)13(23)8-12-2-1-7-26-12/h1-2,7,11H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMYRLARPSASKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097913-53-4) is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a piperidine ring substituted with a thiophenyl acetyl group and an imidazolidine core. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

PropertyValue
Molecular Weight389.4 g/mol
CAS Number2097913-53-4
Chemical FormulaC17H20F3N3O2S

Research suggests that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : The imidazolidine moiety is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The piperidine structure may enable binding to neurotransmitter receptors, influencing pain and inflammatory responses.

Anti-inflammatory Properties

The compound's ability to reduce inflammation has been hypothesized based on its structural features. In related studies, thiourea derivatives demonstrated significant anti-inflammatory effects in models of acute and chronic inflammation. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and nitric oxide .

In Vivo Studies

In a recent investigation involving similar compounds, researchers assessed the efficacy of a related thiourea derivative in reducing inflammation and pain in murine models. The study indicated that doses ranging from 15 mg/kg to 45 mg/kg significantly reduced nociceptive responses without causing ulcerogenic effects typically associated with NSAIDs .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the thiophenyl or piperidine moieties can enhance biological activity. For instance, substituents that increase hydrophobicity or alter electronic properties have shown improved receptor affinity and selectivity.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities. Here are some notable applications:

  • Anticancer Activity :
    • Research indicates that derivatives of thiophene compounds often exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when tested in vitro . This suggests that the compound could be explored for its potential as an anticancer agent.
  • Central Nervous System Disorders :
    • The inhibition of specific enzymes related to CNS disorders has been highlighted in patent literature. Compounds similar to this one have been linked to the treatment of conditions such as Alzheimer's disease and other cognitive impairments . The presence of the piperidine moiety may enhance its ability to penetrate the blood-brain barrier.
  • Metabolic Syndrome Treatment :
    • There is evidence that compounds with similar chemical structures can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is a target for treating metabolic syndrome, including type 2 diabetes and obesity-related conditions . This highlights the potential of this compound in metabolic disorder management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of a thiophene ring and piperidine structure suggests a multifaceted interaction mechanism with biological targets. The trifluoroethyl group may enhance lipophilicity and bioavailability, potentially leading to improved pharmacokinetic properties.

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of compounds related to this chemical structure:

  • Synthesis and Evaluation : A series of novel derivatives were synthesized and evaluated for their antimicrobial activity using established methods, showing promising results compared to standard drugs .
  • Molecular Docking Studies : Computational studies have been performed to predict binding affinities with various targets, indicating that modifications on the imidazolidine core can lead to enhanced biological activity .

Data Tables

Application AreaObserved ActivityReferences
AnticancerEffective against HepG-2 and A-549 cell lines
CNS DisordersPotential treatment for Alzheimer's disease
Metabolic SyndromeInhibition of 11β-hydroxysteroid dehydrogenase
AntimicrobialPromising against various microbial strains

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound contains:

  • Imidazolidinedione core : A bicyclic structure with two carbonyl groups, contributing to stability and potential nucleophilic attack sites.

  • Piperidine ring : Substituted with a thiophen-2-ylacetyl group, enabling acylation reactions.

  • Trifluoroethyl group : Highly electron-withdrawing, susceptible to nucleophilic substitution or elimination.

  • Thiophene ring : Aromatic system with conjugation effects, influencing redox reactivity .

Oxidation Reactions

Reaction TypeConditionsProducts/Outcomes
Carbonyl oxidation Hydrogen peroxide, m-chloroperbenzoic acidFormation of N-oxides or oxidized derivatives
Aromatic oxidation Strong oxidizing agents (e.g., KMnO₄)Potential cleavage of thiophene ring or oxidation to sulfones

The imidazolidinedione core and thiophene moiety are key sites for oxidation, with the trifluoroethyl group remaining relatively inert under standard conditions.

Reduction Reactions

Reaction TypeReagentsProducts/Outcomes
Carbonyl reduction LiAlH₄, NaBH₄Reduction of ketones to secondary alcohols
Thiophene reduction Catalytic hydrogenationSaturated thienyl derivatives

Reduction of the thiophene ring may alter its electronic properties, while carbonyl groups in the piperidine and imidazolidinedione moieties can be selectively reduced.

Substitution Reactions

Reaction TypeSubstrates/ConditionsProducts/Outcomes
Nucleophilic substitution Amines, thiols (e.g., NH₃, SH⁻)Replacement of trifluoroethyl group with nucleophiles
Acyl transfer Acylating agents (e.g., acetyl chloride)Modification of the thiophen-2-ylacetyl group

The trifluoroethyl group’s high electron deficiency makes it a primary site for nucleophilic attack, enabling functional group diversification.

Acylation Reactions

Reaction TypeReagentsProducts/Outcomes
Piperidine acylation EDCI/DCC coupling agentsFormation of acylated piperidine derivatives
Imidazolidinedione acylation Acyl chloridesPotential acylation at nitrogen sites

The piperidine ring’s secondary amine undergoes efficient acylation, as demonstrated in its synthesis.

Preparation Methods

Piperidine Ring Functionalization

The piperidine scaffold is typically derived from commercially available piperidin-4-amine . Protection of the amine group with a tert-butoxycarbonyl (Boc) group is performed to prevent unwanted side reactions during subsequent steps.

Procedure :

  • Boc Protection : Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl piperidin-4-ylcarbamate (yield: 85–92%).
  • Acylation at N1 : The Boc-protected piperidine reacts with 2-(thiophen-2-yl)acetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to install the thiophene-acetyl group. Deprotection with trifluoroacetic acid (TFA) in DCM affords Intermediate A.

Key Data :

Step Reagents/Conditions Yield
Boc Protection Boc₂O, TEA, DCM, 0°C → RT, 12 h 90%
Acylation 2-(Thiophen-2-yl)acetyl chloride, DIPEA, DCM, 0°C → RT, 6 h 78%
Deprotection TFA/DCM (1:1), RT, 2 h 95%

Synthesis of Intermediate B: 3-(2,2,2-Trifluoroethyl)imidazolidine-2,4-dione

Hydantoin Core Formation

The hydantoin ring is constructed via cyclization of a urea derivative. A modified Bucherer-Bergs reaction is employed using 2,2,2-trifluoroethylamine and carbonyl precursors.

Procedure :

  • Urea Formation : 2,2,2-Trifluoroethylamine reacts with potassium cyanate (KNCO) in aqueous HCl to form N-(2,2,2-trifluoroethyl)urea .
  • Cyclization : Treatment with ethyl glyoxylate in ethanol under reflux induces cyclization to yield Intermediate B.

Key Data :

Step Reagents/Conditions Yield
Urea Synthesis KNCO, HCl, H₂O, 0°C → RT, 4 h 82%
Cyclization Ethyl glyoxylate, EtOH, reflux, 8 h 68%

Spiro-Cyclization to Assemble the Target Molecule

The final step involves coupling Intermediate A and B through a spiro-cyclization under basic conditions.

Procedure :

  • Activation : Intermediate A is treated with phosgene (COCl₂) in toluene to generate the corresponding isocyanate.
  • Cyclization : Reaction with Intermediate B in the presence of 1,8-diazabicycloundec-7-ene (DBU) facilitates spiro-ring formation, yielding the target compound.

Optimization Insights :

  • Solvent Screening : Tetrahydrofuran (THF) and dimethylformamide (DMF) were compared, with THF providing superior yields (72% vs. 58%).
  • Catalyst Impact : DBU outperformed weaker bases like TEA, likely due to enhanced deprotonation efficiency.

Key Data :

Step Reagents/Conditions Yield
Isocyanate Formation COCl₂, toluene, 0°C, 1 h 89%
Spiro-Cyclization DBU, THF, RT, 12 h 72%

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy is explored for introducing the thiophene moiety post-cyclization. A boronic ester derivative of thiophene-2-acetic acid is coupled with a brominated hydantoin-piperidine intermediate.

Procedure :

  • Borylation : Thiophene-2-acetic acid is converted to its pinacol boronic ester using bis(pinacolato)diboron and Pd catalysis.
  • Coupling : The boronic ester reacts with 1-(4-bromopiperidin-1-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione under Pd(PPh₃)₄ catalysis.

Key Data :

Step Reagents/Conditions Yield
Borylation Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 18 h 70%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C, 4.5 h 93%

Q & A

Basic: What are the optimal synthetic conditions for maximizing yield and purity of this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .
  • Catalysts : Use of sodium hydroxide (NaOH) or triethylamine (TEA) to facilitate acyl transfer reactions .
  • Reflux conditions : Heating under reflux (e.g., 6–12 hours) to ensure complete conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Advanced: How can computational modeling predict binding affinity to biological targets, and what validation methods are recommended?

Methodological Answer:

  • Docking studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes or receptors). The trifluoroethyl group may enhance hydrophobic interactions .
  • Validation :
    • In vitro assays : Competitive binding assays (e.g., fluorescence polarization) to confirm predicted affinities .
    • Mutagenesis : Residue-specific mutations in target proteins to test docking predictions .

Basic: Which spectroscopic techniques effectively characterize this compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., piperidine protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • IR : Peaks at ~1700–1750 cm1^{-1} indicate carbonyl groups (imidazolidinedione and acetyl) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven effects .
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across studies to identify outliers .

Advanced: How does the trifluoroethyl group influence pharmacokinetics compared to non-fluorinated analogs?

Methodological Answer:

  • Lipophilicity : Trifluoroethyl increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism (e.g., cytochrome P450 3A4 resistance), extending half-life .
  • Solubility : Balance with polar groups (e.g., imidazolidinedione) to maintain aqueous solubility .

Basic: What stability study designs are recommended for this compound?

Methodological Answer:

  • Storage conditions :
    • Temperature : -20°C under argon to prevent degradation .
    • Light protection : Amber vials to avoid photolytic cleavage of the thiophene ring .
  • Stability indicators : Monitor via HPLC for degradation products (e.g., hydrolyzed acetyl or oxidized thiophene) .

Advanced: What synthetic strategies enable diversification of the imidazolidine-2,4-dione core for SAR studies?

Methodological Answer:

  • Functionalization :
    • Nucleophilic substitution : Replace trifluoroethyl with other alkyl/aryl groups via SN2 reactions .
    • Cross-coupling : Suzuki-Miyaura reactions to introduce heteroaromatic substituents .
  • Characterization : X-ray crystallography (e.g., CCDC deposition) to confirm regiochemistry .

Basic: How to confirm the absence of synthetic by-products?

Methodological Answer:

  • Analytical methods :
    • TLC : Monitor reaction progress (silica gel, UV visualization) .
    • HPLC-MS : Detect trace impurities (<0.5%) using reverse-phase columns .

Advanced: Which in silico ADMET parameters are critical for bioavailability prediction?

Methodological Answer:

  • Key parameters :
    • logP : Predicts membrane permeability (e.g., using Molinspiration) .
    • Solubility (LogS) : Aqueous solubility via QSPR models .
    • CYP inhibition : Use SwissADME to assess metabolic liability .
  • Toxicity : Ames test predictions for mutagenicity .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation (H313: harmful if inhaled) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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